6-Amino-4-(3,4-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(3,4-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core with a 3,4-dihydroxyphenyl group at position 4, a methyl group at position 3, and electron-withdrawing cyano and amino groups at positions 5 and 6, respectively.
Properties
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-6-11-12(7-2-3-9(19)10(20)4-7)8(5-15)13(16)21-14(11)18-17-6/h2-4,12,19-20H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGJDDFFKWWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Condensation and Cyclization
Early synthetic routes for pyrano[2,3-c]pyrazole derivatives relied on sequential condensation and cyclization steps. A representative pathway begins with the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an aldehyde derivative, followed by Knoevenagel condensation with malononitrile. For the target compound, 3,4-dihydroxybenzaldehyde serves as the arylaldehyde component. The final cyclization step is typically catalyzed by bases such as piperidine or triethylamine, yielding the pyrano[2,3-c]pyrazole core.
Reaction Conditions and Optimization
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Solvent Systems : Ethanol-water mixtures (2:1 v/v) are preferred for balancing reactant solubility and eco-friendliness.
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Catalysts : Piperidine (5 mol%) achieves cyclization at room temperature within 20–30 minutes, with yields reaching 85–93%.
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Challenges : Side reactions, such as premature aldehyde-hydrazine interactions, require careful stoichiometric control.
One-Pot Multicomponent Reactions
Four-Component Synthesis
A streamlined four-component reaction combines hydrazine hydrate, ethyl acetoacetate, 3,4-dihydroxybenzaldehyde, and malononitrile in a single pot. This method leverages tandem Knoevenagel condensation, Michael addition, tautomerism, and O-cyclization, significantly reducing purification steps.
Mechanistic Pathway
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Knoevenagel Condensation : The aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
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Michael Addition : The pyrazolone attacks the unsaturated nitrile, forming a covalent adduct.
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Tautomerization : Imine-enamine tautomerism facilitates ring closure.
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O-Cyclization : Final cyclization yields the dihydropyrano[2,3-c]pyrazole framework.
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | 89–93% | |
| Reaction Time | 20–30 minutes | |
| Catalyst | Piperidine (5 mol%) | |
| Solvent | Water (room temperature) |
Green Chemistry Approaches
Montmorillonite K-10 Catalyzed Synthesis
Montmorillonite K-10, an eco-friendly clay catalyst, enables efficient synthesis in aqueous ethanol. The catalyst’s acidic sites accelerate the Knoevenagel condensation, while its layered structure stabilizes intermediates.
Procedure Overview
Advantages Over Conventional Methods
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Reusability : The catalyst retains activity for up to five cycles with minimal yield loss.
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Selectivity : Suppresses byproducts like aldol adducts due to controlled acidity.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to seconds. For example, a mixture of pyrazolone, aldehyde, and malononitrile in water achieves 85–99% yields within 40–60 seconds using 10 mol% DABCO as a base.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Power | 300 W | |
| Solvent | Water | |
| Catalyst | DABCO (10 mol%) | |
| Diastereoselectivity | 6:1–30:1 (trans:cis) |
Comparative Analysis of Methods
Efficiency and Sustainability
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with increased oxygen content.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound's biological activity has been explored, particularly its potential as an antioxidant or enzyme inhibitor.
Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyranopyrazole derivatives exhibit diverse biological activities depending on substituents at positions 3, 4, and 4. Below is a systematic comparison of the target compound with key analogues:
Substituent Variations at Position 4
The aryl group at position 4 significantly impacts reactivity, solubility, and bioactivity:
Physicochemical Properties
- Solubility : The 3,4-dihydroxyphenyl group in the target compound likely increases water solubility compared to methoxy or chloro analogues.
- Stability : Catechol groups may render the compound prone to oxidation, whereas electron-withdrawing substituents (e.g., Cl, CF₃) enhance stability .
Structural-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., -OH, -OCH₃): Enhance hydrogen bonding and solubility but may reduce metabolic stability.
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Improve metabolic stability and target binding via hydrophobic interactions.
- Steric Effects : Bulky substituents (e.g., benzyloxy) lower synthetic yields but can enhance selectivity for enzymes like PDE2 .
Biological Activity
6-Amino-4-(3,4-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a unique structure that contributes to its biological activity. The molecular formula is , and it features a pyrano-pyrazole framework with multiple functional groups that enhance its pharmacological potential.
Structural Formula
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Breast Cancer
In a study evaluating the efficacy of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, it was found that certain derivatives exhibited significant cytotoxic effects. The combination of these compounds with conventional chemotherapeutics like doxorubicin demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer types .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory mediators and pathways. Research indicates that this compound can reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
Antimicrobial studies have shown that pyrazole derivatives possess notable activity against various bacterial strains. The compound's ability to disrupt bacterial cell walls and inhibit growth has been documented in several reports. For example, its effectiveness against Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial capability .
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Inhibition of Kinases : Pyrazole derivatives often inhibit kinases involved in cancer progression.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Anti-inflammatory Pathways : It can modulate cytokine production and decrease inflammatory responses.
Data Summary
Q & A
Q. Q1. What are the standard synthetic routes for preparing 6-amino-4-aryl dihydropyrano[2,3-c]pyrazole-5-carbonitriles?
A1. The most common method involves a one-pot multicomponent reaction (MCR) using hydrazine hydrate, ethyl acetoacetate, substituted aldehydes, and malononitrile. For example, hydrazine hydrate and ethyl acetoacetate first form a pyrazole intermediate, which reacts with aldehydes and malononitrile under aqueous or solvent-free conditions. Catalysts like cetyltrimethylammonium chloride (CTACl) or imidazole improve yields (70–95%) . Purification typically involves recrystallization from ethanol or aqueous ethanol .
Advanced Synthesis
Q. Q2. How do solvent systems and catalysts influence the efficiency of green synthesis for this compound?
A2. Green synthesis in aqueous media reduces environmental impact but may require surfactants (e.g., CTACl) to enhance solubility and reaction rates. Ionic liquids like [Et3NH][HSO4] offer higher yields (85–93%) by stabilizing intermediates and lowering activation energy. Comparative studies show TBAB (tetrabutylammonium bromide) in water achieves 89% yield in 30 minutes, while ethanol-based systems require longer reflux times (2–3 hours) . Methodological optimization should balance reaction time, cost, and scalability.
Basic Structural Characterization
Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound?
A3. Key techniques include:
- IR spectroscopy : Identifies NH2 (~3412 cm<sup>-1</sup>), CN (~2258 cm<sup>-1</sup>), and aromatic C=C (~1600 cm<sup>-1</sup>) stretches .
- NMR : <sup>1</sup>H NMR shows pyrazole CH (~δ 4.56 ppm) and NH2 (δ 7.13 ppm). <sup>13</sup>C NMR confirms the cyano group (δ ~115–120 ppm) and aromatic carbons .
- Mass spectrometry : HRMS (ESI) provides exact mass validation (e.g., [M+H]<sup>+</sup> at m/z 287.11 for 4b derivatives) .
Advanced Structural Analysis
Q. Q4. How can crystallographic data resolve discrepancies between computational and experimental vibrational spectra?
A4. X-ray diffraction (XRD) determines bond lengths and angles, which can be compared with density functional theory (DFT) calculations. For example, XRD reveals pyrazole ring planarity (deviation < 0.02 Å) and NH···O/N hydrogen bonds (1.8–2.1 Å), clarifying discrepancies in DFT-predicted vibrational modes. Disordered solvent molecules in crystal lattices (e.g., DMSO) may also affect experimental IR/NMR, requiring refinement of computational models .
Biological Activity
Q. Q5. What in vitro assays are used to evaluate the antihypertensive potential of this compound?
A5. Calcium channel blockade is assessed via:
- Vasorelaxation assays : Isolated rat aortic rings pre-contracted with KCl or norepinephrine. EC50 values (e.g., 12.5 μM) indicate potency relative to nifedipine .
- Patch-clamp studies : Measure L-type Ca<sup>2+</sup> current inhibition in cardiomyocytes .
- Molecular docking : Predict interactions with Cav1.2 channel domains (e.g., ΔG = −9.2 kcal/mol) .
Structure-Activity Relationships (SAR)
Q. Q6. How do substituents on the 4-aryl group modulate biological activity?
A6. Electron-withdrawing groups (e.g., -NO2, -Br) enhance calcium channel blockade by increasing dipole interactions. For example, 4-(4-nitrophenyl) derivatives show 2.3-fold higher vasorelaxation than 4-methoxyphenyl analogs. Conversely, bulky substituents (e.g., isopropyl) reduce solubility and activity . SAR studies require systematic synthesis of analogs with varying para/meta substituents and comparative bioassays.
Computational Modeling
Q. Q7. What computational methods predict the compound’s pharmacokinetic properties?
A7. Use ADMET predictors (e.g., SwissADME) to analyze:
- Lipophilicity (LogP = 2.1 ± 0.3), indicating moderate blood-brain barrier permeability.
- CYP450 inhibition : Predicted CYP2D6 affinity due to pyrazole nitrogen lone pairs.
- Toxicity : AMES mutagenicity models assess aromatic nitro group risks .
Data Contradictions
Q. Q8. Why do yields vary significantly across synthetic protocols?
A8. Discrepancies arise from:
- Catalyst efficiency : TBAB vs. CTACl affects reaction homogeneity and byproduct formation.
- Solvent polarity : Ethanol increases diastereomer formation (e.g., 15% vs. 5% in water).
- Purification methods : Column chromatography vs. recrystallization may retain impurities .
Crystallography
Q. Q9. How do intermolecular interactions influence crystal packing and stability?
A9. N–H···N/O hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.6 Å between pyrazole rings) create 2D/3D networks. For example, 3,4,5-trimethoxyphenyl derivatives form infinite chains via N–H···O bonds, enhancing thermal stability (Tm = 198–200°C) .
Advanced Mechanistic Studies
Q. Q10. What techniques elucidate the reaction mechanism of MCR synthesis?
A10. Use:
- Kinetic monitoring : In situ IR or <sup>1</sup>H NMR tracks intermediate formation (e.g., Knoevenagel adducts).
- Isotope labeling : <sup>13</sup>C-labeled malononitrile confirms nucleophilic attack pathways.
- DFT calculations : Identify rate-determining steps (e.g., cyclization energy barrier = 18.3 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
